3-Methyl-5-o-tolyl-1H-pyrazole

Vue d'ensemble

Description

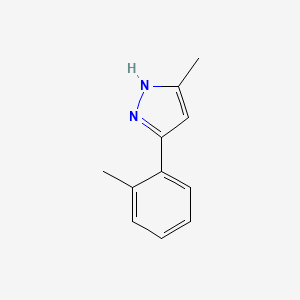

“3-Methyl-5-o-tolyl-1H-pyrazole” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, and three carbon atoms .

Synthesis Analysis

Pyrazole compounds, including “this compound”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A detailed synthesis process would require specific conditions and reagents, which are not provided in the available resources.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The exact structure would depend on the position of the methyl and tolyl groups on the pyrazole ring.

Chemical Reactions Analysis

Pyrazole compounds, including “this compound”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions . The exact reactions that “this compound” can undergo would depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

DNA Binding Studies

3-Methyl-5-o-tolyl-1H-pyrazole derivatives have been studied for their DNA binding behavior. Research indicates that certain copper(II) complexes synthesized using pyrazolone derivatives, including this compound, exhibit the ability to bind to DNA via intercalation. This binding can quench the fluorescence intensity of EB bound to DNA, suggesting potential applications in molecular biology and genetic research (Joseph et al., 2013).

Synthesis and Structural Analysis

Studies have been conducted on the methylation and structural properties of pyrazole derivatives like this compound. This includes investigations into their crystal structures and molecular dynamics. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Ren et al., 2010).

Corrosion Inhibition

Pyrazolone derivatives, including variants of this compound, have been explored as corrosion inhibitors. Their efficacy in preventing corrosion in metals, particularly in industrial settings, has been demonstrated through various experimental and computational studies. This indicates their potential application in enhancing the longevity and durability of metal-based structures and machinery (Dohare et al., 2017).

Electrocatalyzed Reactions

The electrocatalyzed N–N coupling and ring cleavage reaction of this compound have been a subject of study. These reactions lead to the synthesis of new heterocyclic compounds, indicating the role of pyrazole derivatives in facilitating novel chemical syntheses under mild conditions (Zandi et al., 2021).

Application in Lithium Ion Batteries

Research into the functionalization of pyrazole-based additives, like methylated this compound derivatives, for lithium-ion battery electrolytes has been conducted. These studies indicate their potential in enhancing the performance and stability of high-voltage lithium-ion batteries, an essential component of modern electronics and renewable energy storage solutions (von Aspern et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 1H-pyrazole-3-carboxylate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

It’s known that pyrazole derivatives, which 3-methyl-5-o-tolyl-1h-pyrazole is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making pyrazole derivatives valuable for developing new useful derivatives .

Mode of Action

Pyrazoles, in general, are known for their diverse biological activities, which may be influenced by their structural properties, such as tautomerism . This phenomenon can influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

It’s known that pyrazole derivatives have been used as starting materials for the synthesis of more complex heterocyclic systems with relevance in the pharmaceutical field . These complex systems can affect various biochemical pathways, leading to diverse downstream effects .

Result of Action

It’s known that pyrazole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest a wide range of potential molecular and cellular effects.

Action Environment

It’s known that the structure of pyrazoles, including tautomeric and conformational preferences, can be influenced by environmental factors . These factors could potentially impact the action and efficacy of this compound.

Propriétés

IUPAC Name |

5-methyl-3-(2-methylphenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-5-3-4-6-10(8)11-7-9(2)12-13-11/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKAVZKWTXSJGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride](/img/structure/B1450314.png)

![N-[(5-Fluoropyridin-3-YL)methyl]formamide](/img/structure/B1450317.png)

![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)

![Tert-butyl {1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate](/img/structure/B1450321.png)